molecular formula C42H46F6N6O12 B546026 (2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

Numéro de catalogue B546026
Poids moléculaire: 940.8 g/mol
Clé InChI: QRURLAHCTNYZLV-ACHIHNKUSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

TSRI265 is a novel αvβ3 ligand, disrupting the integrin-MMP2 interaction and showing antiangiogenic activit, inhibiting angiogenesis and tumor growth in vivo.

Applications De Recherche Scientifique

Radioligand Synthesis for PET Imaging

(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid, through derivatives like fluvoxamine, has been utilized in the synthesis of radioligands for positron emission tomography (PET). These radioligands are crucial for non-invasive assessment of serotonin uptake sites in the human brain, a significant area in neurological research (Matarrese et al., 1997).

Synthesis of Amino Acid Derivatives

Various derivatives of this compound have been synthesized, demonstrating its versatility in creating amino acids and other biologically relevant molecules. For instance, the synthesis of (2S,3R)-3-Amino-2-Hydroxycarboxylic Acids, key components of compounds like Amastatin and Bestatin, has been reported. These are critical for developing pharmacologically active compounds (Ishibuchi et al., 1992).

Applications in Medicinal Chemistry

This compound's derivatives have been explored in medicinal chemistry for their potential roles as inhibitors or activators in various biological pathways. For example, specific derivatives have been studied for their potential as PPARgamma agonists, which are significant in the treatment of type 2 diabetes (Cobb et al., 1998).

Development of Novel Synthetic Methods

Research has also focused on developing novel synthetic methods for derivatives of this compound, contributing to advancements in organic synthesis techniques. These methods are crucial for creating a variety of pharmacologically relevant compounds (Kosui et al., 1982).

Propriétés

Nom du produit

(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

Formule moléculaire

C42H46F6N6O12

Poids moléculaire

940.8 g/mol

Nom IUPAC

(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

InChI

InChI=1S/C42H46F6N6O12/c43-41(44,45)29-14-10-25(11-15-29)23-65-39(63)53-31(37(59)60)8-1-3-18-49-33(55)21-51-35(57)27-6-5-7-28(20-27)36(58)52-22-34(56)50-19-4-2-9-32(38(61)62)54-40(64)66-24-26-12-16-30(17-13-26)42(46,47)48/h5-7,10-17,20,31-32H,1-4,8-9,18-19,21-24H2,(H,49,55)(H,50,56)(H,51,57)(H,52,58)(H,53,63)(H,54,64)(H,59,60)(H,61,62)/t31-,32-/m0/s1

Clé InChI

QRURLAHCTNYZLV-ACHIHNKUSA-N

SMILES isomérique

C1=CC(=CC(=C1)C(=O)NCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)OCC3=CC=C(C=C3)C(F)(F)F

SMILES

O=C(NCC(NCCCC[C@H](NC(OCC1=CC=C(C(F)(F)F)C=C1)=O)C(O)=O)=O)C2=CC=CC(C(NCC(NCCCC[C@H](NC(OCC3=CC=C(C(F)(F)F)C=C3)=O)C(O)=O)=O)=O)=C2

SMILES canonique

C1=CC(=CC(=C1)C(=O)NCC(=O)NCCCCC(C(=O)O)NC(=O)OCC2=CC=C(C=C2)C(F)(F)F)C(=O)NCC(=O)NCCCCC(C(=O)O)NC(=O)OCC3=CC=C(C=C3)C(F)(F)F

Apparence

Solid powder

Pureté

>98% (or refer to the Certificate of Analysis)

Durée de conservation

>3 years if stored properly

Solubilité

Soluble in DMSO

Stockage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonymes

TSRI265;  TSRI-265;  TSRI 265

Origine du produit

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 2
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 3
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 4
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 5
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid
Reactant of Route 6
Reactant of Route 6
(2S)-6-[[2-[[3-[[2-[[(5S)-5-carboxy-5-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]pentyl]amino]-2-oxoethyl]carbamoyl]benzoyl]amino]acetyl]amino]-2-[[4-(trifluoromethyl)phenyl]methoxycarbonylamino]hexanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.